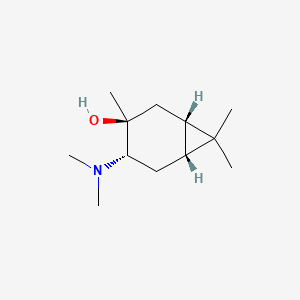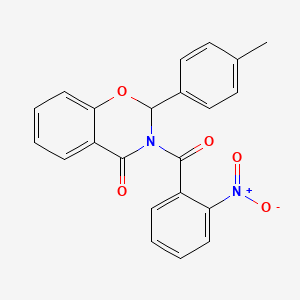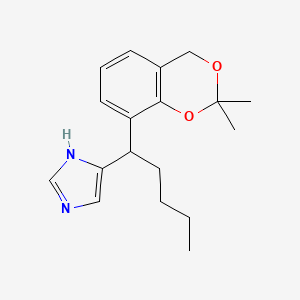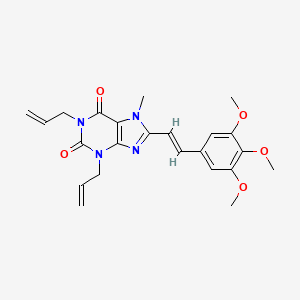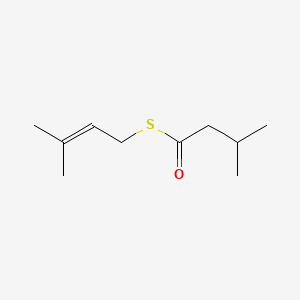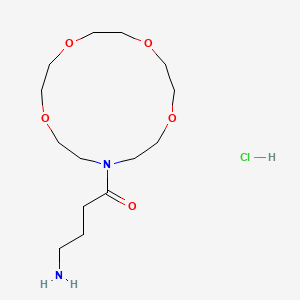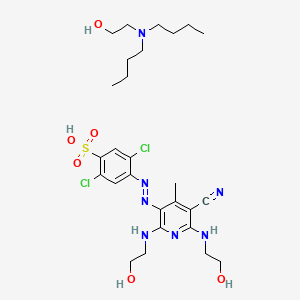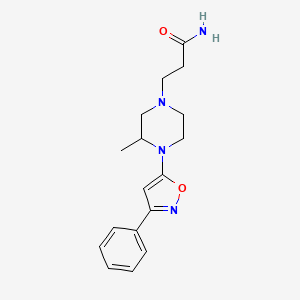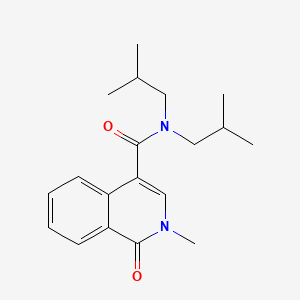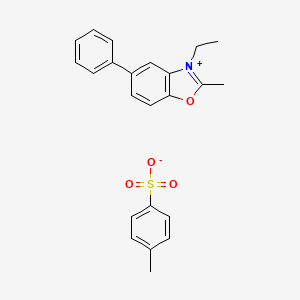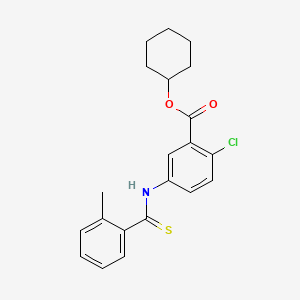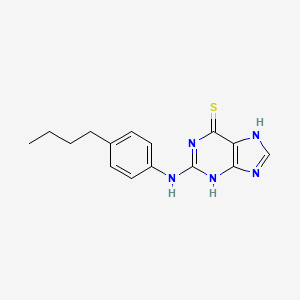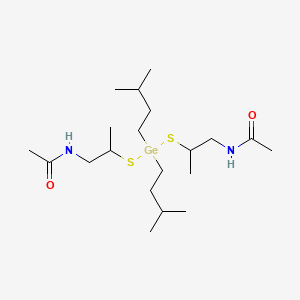
N,N'-((Bis(3-methylbutyl)germanylene)bis(thio(2-methyl-2,1-ethanediyl))bisacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-((Bis(3-methylbutyl)germanylene)bis(thio(2-methyl-2,1-ethanediyl))bisacetamide) is a complex organogermanium compound It features a germanium atom bonded to two 3-methylbutyl groups and two thioacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((Bis(3-methylbutyl)germanylene)bis(thio(2-methyl-2,1-ethanediyl))bisacetamide) typically involves the reaction of germanium tetrachloride with 3-methylbutyl lithium to form bis(3-methylbutyl)germanium dichloride. This intermediate is then reacted with thioacetamide in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and more stringent control of reaction conditions to ensure high yield and purity. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N’-((Bis(3-methylbutyl)germanylene)bis(thio(2-methyl-2,1-ethanediyl))bisacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can yield germanium hydrides or other reduced forms.
Substitution: The thioacetamide groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
Oxidation: Germanium dioxide and various organic oxidation products.
Reduction: Germanium hydrides and reduced organic fragments.
Substitution: New organogermanium compounds with different functional groups.
Scientific Research Applications
N,N’-((Bis(3-methylbutyl)germanylene)bis(thio(2-methyl-2,1-ethanediyl))bisacetamide) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N’-((Bis(3-methylbutyl)germanylene)bis(thio(2-methyl-2,1-ethanediyl))bisacetamide) involves its interaction with biological molecules or other chemical species. The germanium center can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The thioacetamide groups can form hydrogen bonds or interact with metal ions, further modulating the compound’s properties.
Comparison with Similar Compounds
Similar Compounds
- Bis(3-methylbutyl)germanium dichloride
- Thioacetamide
- Organosilicon compounds with similar structures
Uniqueness
N,N’-((Bis(3-methylbutyl)germanylene)bis(thio(2-methyl-2,1-ethanediyl))bisacetamide) is unique due to the presence of both germanium and thioacetamide groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
120627-01-2 |
|---|---|
Molecular Formula |
C20H42GeN2O2S2 |
Molecular Weight |
479.3 g/mol |
IUPAC Name |
N-[2-[1-acetamidopropan-2-ylsulfanyl-bis(3-methylbutyl)germyl]sulfanylpropyl]acetamide |
InChI |
InChI=1S/C20H42GeN2O2S2/c1-15(2)9-11-21(12-10-16(3)4,26-17(5)13-22-19(7)24)27-18(6)14-23-20(8)25/h15-18H,9-14H2,1-8H3,(H,22,24)(H,23,25) |
InChI Key |
JLSUGPNELGMFLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC[Ge](CCC(C)C)(SC(C)CNC(=O)C)SC(C)CNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


